An In-depth Technical Guide to the Synthesis and Characterization of Butein Tetramethyl Ether
An In-depth Technical Guide to the Synthesis and Characterization of Butein Tetramethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butein (B1668091) tetramethyl ether, systematically known as (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, is a methylated derivative of butein, a naturally occurring chalcone. Chalcones, characterized by an open-chain flavonoid structure, are precursors in flavonoid biosynthesis and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The methylation of hydroxyl groups in natural polyphenols like butein can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate their biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of butein tetramethyl ether.
Synthesis of Butein Tetramethyl Ether
The primary synthetic route to butein tetramethyl ether is through a base-catalyzed Claisen-Schmidt condensation. This method involves the reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde. For the synthesis of butein tetramethyl ether, the specific reactants are 2',4'-dimethoxyacetophenone (B1329363) and 3,4-dimethoxybenzaldehyde (B141060).
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
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2',4'-dimethoxyacetophenone
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3,4-dimethoxybenzaldehyde
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Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
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Ethanol (B145695) (or Methanol)
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Hydrochloric acid (HCl), dilute solution
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Distilled water
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Ice
Procedure:
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In a round-bottom flask, dissolve 2',4'-dimethoxyacetophenone (1.0 equivalent) and 3,4-dimethoxybenzaldehyde (1.0-1.2 equivalents) in ethanol with stirring.
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Prepare a solution of potassium hydroxide (e.g., 40% w/v in water or ethanol) and add it dropwise to the stirred solution of the carbonyl compounds at room temperature. The reaction mixture will typically develop a deep color.
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Continue stirring the reaction mixture at room temperature for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
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Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3. This will cause the precipitation of the crude butein tetramethyl ether as a solid.
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Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic impurities.
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The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the purified butein tetramethyl ether.
Diagram of the Synthesis Workflow for Butein Tetramethyl Ether
Caption: Workflow for the synthesis of butein tetramethyl ether.
Characterization of Butein Tetramethyl Ether
The structural elucidation and purity assessment of the synthesized butein tetramethyl ether are performed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₀O₅ |
| Molecular Weight | 328.36 g/mol |
| CAS Number | 155048-06-9 |
| Appearance | Yellow crystalline solid |
| Melting Point | Approximately 88-90 °C |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for butein tetramethyl ether are summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.6 | d | 1H | H-α (vinylic proton) |
| ~ 7.5 - 7.3 | d | 1H | H-β (vinylic proton) |
| ~ 7.2 - 6.8 | m | 5H | Aromatic protons |
| ~ 3.9 - 3.8 | s | 12H | Four methoxy (B1213986) groups (-OCH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 192 | C=O (carbonyl carbon) |
| ~ 160 - 148 | Aromatic and vinylic carbons |
| ~ 130 - 98 | Aromatic and vinylic carbons |
| ~ 56 | Methoxy carbons (-OCH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| m/z Value | Interpretation |
| 328 | Molecular ion [M]⁺ |
| 313 | [M - CH₃]⁺ |
| 297 | [M - OCH₃]⁺ |
| 181 | Fragment corresponding to the dimethoxybenzoyl moiety |
| 165 | Fragment corresponding to the dimethoxystyrene moiety |
| 151 | Further fragmentation |
Biological Activity and Signaling Pathways
While specific studies on the biological activities of butein tetramethyl ether are limited, the pharmacological profile of its parent compound, butein, and other methoxylated chalcones provides valuable insights into its potential therapeutic applications. Butein is known to possess a wide range of biological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] These activities are often attributed to its ability to modulate various cellular signaling pathways.
Key signaling pathways influenced by butein and potentially by its tetramethyl ether derivative include:
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STAT3 Signaling Pathway: Butein has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell proliferation, survival, and differentiation.
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NF-κB Signaling Pathway: Butein can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation and cell survival.[2]
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PI3K/AKT/mTOR Signaling Pathway: This pathway is crucial for cell growth and proliferation, and butein has been reported to modulate its activity.
The methylation of butein to form its tetramethyl ether derivative may enhance its cellular uptake and bioavailability, potentially leading to altered or improved biological activity. Further research is warranted to explore the specific pharmacological effects of butein tetramethyl ether.
Diagram of a Potential Signaling Pathway Modulated by Butein and its Derivatives
Caption: Potential inhibition of the JAK/STAT3 signaling pathway.
Conclusion
This technical guide provides a detailed protocol for the synthesis of butein tetramethyl ether via a Claisen-Schmidt condensation and summarizes its key characterization data. While the biological activities of this specific derivative are not yet extensively studied, the known pharmacological profile of its parent compound, butein, suggests that butein tetramethyl ether holds promise as a molecule of interest for further investigation in drug discovery and development. The provided methodologies and data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
